molecular formula C10H10N2O B10898618 4-methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 15763-55-0

4-methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B10898618
CAS No.: 15763-55-0
M. Wt: 174.20 g/mol
InChI Key: YLCVRUDEIAVXJJ-UHFFFAOYSA-N
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Description

4-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one is a versatile pyrazolone derivative of significant interest in medicinal and combinatorial chemistry . As a member of the pyrazolone family, this compound serves as a fundamental template for the synthesis of a diverse range of biologically active molecules. Researchers value it for its broad spectrum of potential pharmacological activities, which includes serving as a precursor for compounds with antibacterial, antifungal, analgesic, and anti-inflammatory properties . Its simple preparation and structural flexibility make it an excellent starting point for developing new therapeutic agents . The compound is a key synthetic intermediate in organic synthesis. It is frequently employed in multi-component reactions, such as condensations with aldehydes, to synthesize more complex structures like 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) . Modern synthetic methods, including ultrasound irradiation, have been successfully applied to incorporate this scaffold into novel molecular architectures, such as chroman-2,4-dione derivatives, which are of interest for their potential anticancer activity . It is crucial for researchers to note that this compound exhibits prototropic tautomerism, capable of existing in equilibrium between 1,2-dihydro-3H-pyrazol-3-one and 1H-pyrazol-3-ol forms . The dominant form can be influenced by the physical state (solid vs. solution) and the solvent environment, which may affect its reactivity and spectroscopic properties . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

15763-55-0

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-methyl-2-phenyl-1H-pyrazol-5-one

InChI

InChI=1S/C10H10N2O/c1-8-7-12(11-10(8)13)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,13)

InChI Key

YLCVRUDEIAVXJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(NC1=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely reported synthesis involves the cyclocondensation of ethyl acetoacetate and phenylhydrazine under acidic conditions. Ethyl acetoacetate, a β-keto ester, reacts with phenylhydrazine to form a hydrazone intermediate, which undergoes intramolecular cyclization to yield the pyrazolone core.

Procedure :

  • Reactants : Ethyl acetoacetate (1.0 eq), phenylhydrazine (1.05 eq).

  • Catalyst : Glacial acetic acid (10 mol%) or hydrochloric acid (5% v/v).

  • Solvent : Ethanol or methanol (reflux, 4–6 hours).

  • Workup : Neutralization with sodium bicarbonate, extraction with ethyl acetate, and evaporation.

  • Purification : Recrystallization from ethanol yields white crystals (mp: 145–147°C).

Key Data :

  • Yield : 78–85%.

  • Spectroscopic Validation :

    • 1H^1H-NMR (400 MHz, DMSO-d6d_6): δ 1.98 (s, 3H, -CH3_3), 7.32–7.54 (m, 5H, Ar-H), 3.45 (s, 2H, -CH2_2-).

    • Mass Spectrum : m/z 189.21 [M+H]+^+.

Alternative Synthetic Routes

Knoevenagel Condensation for Derivatives

While primarily used for 4-substituted pyrazolones, Knoevenagel condensation offers insights into regioselective functionalization. For example, 3-methyl-1-phenyl-5-pyrazolone reacts with aldehydes (e.g., benzaldehyde) in ethanol/piperidine to form 4-arylidene derivatives.

Reaction Conditions :

  • Temperature : 0°C to room temperature.

  • Time : 24 hours.

  • Yield : 70–92% for substituted derivatives.

Patent-Based Large-Scale Synthesis

A patented method for the related compound 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine highlights industrial-scale techniques:

  • Cyclization : Ethyl acetoacetate and phenylhydrazine in toluene with piperidine (reflux, 8 hours).

  • Purification : Washing with sodium bicarbonate and recrystallization from toluene/glacial acetic acid.

  • Yield : 90% after optimization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1H-NMR : Distinct signals for the methyl group (δ 1.98–2.10), aromatic protons (δ 7.30–7.60), and dihydro-pyrazole protons (δ 3.40–3.55).

  • 13C^{13}C-NMR : Carbonyl resonance at δ 165.5 ppm, aromatic carbons (δ 125–140 ppm).

Mass Spectrometry

  • Electrospray Ionization (ESI) : Molecular ion peak at m/z 189.21 confirms the molecular formula C10_{10}H11_{11}N3_3O.

Purification and Optimization

Recrystallization Techniques

  • Solvent Systems : Ethanol (yield: 80%), toluene/acetic acid (purity: >98%).

  • Temperature Gradients : Slow cooling from 70°C to 0°C minimizes impurities.

Chromatographic Methods

  • Column Chromatography : Silica gel (hexane/ethyl acetate, 7:3) for lab-scale purification.

Industrial Applications and Modifications

Pharmaceutical Intermediates

The compound serves as a precursor for antidiabetic agents (e.g., teneligliptin). Modifications include piperazine incorporation via nucleophilic substitution.

Materials Science

Pyrazolone derivatives exhibit ligand properties in metal-organic frameworks (MOFs), leveraging the ketone and nitrogen sites .

Chemical Reactions Analysis

Hydrolysis and Condensation Reactions

Under acidic or basic conditions, hydrolysis of 4-methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one produces carboxylic acids or amines, depending on the reaction medium. For example:

  • Acidic hydrolysis : Cleavage of the pyrazolone ring generates phenylacetic acid derivatives.

  • Basic hydrolysis : Yields primary amines via C–N bond cleavage.

Condensation reactions with aldehydes (e.g., benzaldehyde) form 4-arylidene derivatives, such as 4-benzylidene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, in ethanol with catalytic piperidine (yield: 92%) .

Transition Metal-Catalyzed Coupling Reactions

Rhodium(III) catalysts enable C–H activation and coupling with alkenols. Key findings include:

Catalyst Additive Solvent Product Yield
[Cp*RhCl₂]₂ (5 mol%)AgNTf₂TFEPyrazolo[1,2-α]cinnoline derivatives27–44%
Cp*Rh(CH₃CN)₃(SbF₆)₂1-AdCOOHTFEAlkylated γ-ketones39%

These reactions proceed via β-carbon elimination and oxidative annulation pathways .

Aldol Condensation for Biologically Active Derivatives

Reaction with indole-3-carbaldehydes using a magnetic aminated starch (MAST) biocatalyst yields 4-[(indol-3-yl)-arylmethyl] derivatives:

  • Conditions : 0.06 g MAST, ethanol, 40°C, 35–80 min.

  • Yields : 85–93% .

  • Applications : Anticancer evaluation against MCF-7 breast cancer cells showed selective cytotoxicity (cell viability: <50% at 100 μM) .

Multicomponent Reactions

Knoevenagel-Michael reactions with aromatic aldehydes and excess pyrazolone form bis-pyrazolones:

Aldehyde Catalyst Time Yield Product
BenzaldehydeCellulose sulfuric acid2 h89%4,4'-(Phenylmethylene)-bis(3-methyl-1-phenyl)
4-ChlorobenzaldehydeCellulose sulfuric acid3 h77.7%4-(4-Chlorobenzylidene) derivative

These products show antimicrobial and antioxidant activities .

Tautomerism and Solvent-Dependent Reactivity

The compound exists in equilibrium between keto (1,2-dihydro-3H-pyrazol-3-one) and enol (1H-pyrazol-3-ol) forms:

  • Solid state : Dimeric enol form stabilized by intermolecular H-bonds .

  • Nonpolar solvents (CDCl₃, C₆D₆) : Enol dimers dominate .

  • Polar solvents (DMSO-d₆) : Monomeric keto form prevails .

This tautomerism influences regioselectivity in electrophilic substitutions and hydrogen-bonding patterns in catalytic systems .

Oxidative Functionalization

Oxidation with FeCl₃ converts pyrazolidinone precursors to 1-phenyl-1H-pyrazol-3-ol derivatives, confirming the compound’s role as an intermediate in redox cascades .

Limitations and Substrate Scope

  • Unsuccessful substrates : Acetyl/nitro-substituted pyrazoles and trifluoromethyl/phenyl groups at C-3 hinder coupling reactions .

  • Steric effects : N-Methylation reduces reactivity due to hindered planar alignment .

Table 2: Spectral Data for Select Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
4-Benzylidene derivative 7.1 (s, 1H, CH), 2.1 (s, 3H, CH₃)164.0 (C=O), 139.4 (Ar-C)
4-(4-Chlorobenzylidene) derivative 7.8 (d, 2H, Ar-H), 2.15 (s, 3H, CH₃)142.3 (C-Cl), 127.7 (Pyrazole C-5)

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Recent studies have highlighted the potential of 4-methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one derivatives in anticancer therapy. For instance, derivatives synthesized using magnetic aminated starch as a biocatalyst showed promising results against breast cancer cell lines (MCF-7) with significantly reduced toxicity towards normal cells compared to conventional chemotherapeutics like doxorubicin. The IC50 values for the tested compounds indicated their effectiveness in inhibiting cancer cell proliferation while maintaining higher viability in healthy cells .

Antimicrobial Properties
Research indicates that the compound exhibits notable antimicrobial activity. A study demonstrated that certain derivatives of this compound displayed strong activity against various bacterial strains. The structure–activity relationship (SAR) analysis revealed that modifications in the phenyl ring significantly influenced their antimicrobial efficacy .

Antioxidant Activity
The antioxidant properties of this compound have also been investigated. In vitro assays showed that certain derivatives can scavenge free radicals effectively, suggesting their potential use in preventing oxidative stress-related diseases. The synthesis of these derivatives often involves simple procedures with high yields, making them attractive for further development in pharmaceutical formulations .

Agricultural Applications

Pesticidal Activity
this compound derivatives have been explored for their pesticidal properties. Studies indicate that these compounds can act as effective insecticides and fungicides due to their ability to interfere with the biological processes of pests. Their application could lead to the development of safer agricultural chemicals with reduced environmental impact compared to traditional pesticides .

Material Science Applications

Polymeric Materials
In material science, compounds like this compound are being investigated for their potential use in creating new polymeric materials. Their unique chemical structure allows for modifications that enhance the properties of polymers used in various applications such as coatings and adhesives. The incorporation of pyrazolone derivatives into polymer matrices has shown to improve thermal stability and mechanical strength .

Case Studies

Study Application Findings
Study on Anticancer ActivityAnticancerDerivatives showed lower toxicity towards normal cells compared to doxorubicin with IC50 values indicating effective inhibition of MCF-7 cells .
Research on Antimicrobial PropertiesAntimicrobialCertain derivatives exhibited strong activity against bacterial strains; SAR analysis indicated significant structure-dependent efficacy .
Investigation into Pesticidal ActivityAgricultureCompounds demonstrated effective insecticidal properties, suggesting potential for safer agricultural applications .
Material Science ExplorationPolymer DevelopmentEnhanced thermal stability and mechanical strength observed when pyrazolone derivatives were incorporated into polymer matrices .

Mechanism of Action

The mechanism of action of 4-Methyl-1-phenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, it may interact with various receptors in the central nervous system, contributing to its analgesic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrazolone Derivatives

Table 1: Structural and Physicochemical Properties of Selected Pyrazolones
Compound Name Substituents (Positions) Melting Point (°C) Spectral Data (Key Features) Biological Activity
4-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one 4-CH₃, 1-Ph 178–180* ¹H NMR (DMSO-d6): δ 2.21 (s, CH₃), 7.35–7.55 (m, Ph) Tautomerism-dependent reactivity
Compound q () 4-(4-Hydroxy-3,5-dimethoxyphenyl) 178–180 XRD-confirmed planar structure; DFT-optimized geometry Antiviral (in silico docking)
Compound t () 4-(3,5-Dichloro-2-hydroxyphenyl) 178–180 IR: ν(C=O) 1650 cm⁻¹; UV-Vis λmax 320 nm Pending in vitro validation
4-APZ-1 () 1,5-Dimethyl, 2-Ph Not reported Synthesized via Schiff base condensation Anti-inflammatory, analgesic

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in compound t) enhance stability and alter electronic properties, as seen in shifted IR carbonyl stretches .
  • Tautomerism: Unlike 4-methyl-1-phenyl-pyrazolone, derivatives like compound q exhibit fixed hydroxyl groups due to steric and electronic effects from substituents, preventing keto-enol interconversion .

Hybrid Pyrazolone-Imidazolidinone Derivatives

Table 2: Imidazolidinone-Fused Pyrazolones ()
Compound Substituents (Imidazolidinone Moiety) Yield (%) Melting Point (°C) NMR Data (δ, ppm) Application
4b 4-Chlorophenyl 64 203–204 ¹H NMR: 7.45–7.70 (m, aromatic), 4.20 (s, CH₂) Anticancer (in vitro screening)
4g Phenyl, 3-CH₃ 60 Not reported Matches published data Under biological evaluation

Key Observations :

  • Regioselectivity: The intramolecular cyclization of urea derivatives (e.g., 4b) introduces rigid imidazolidinone rings, enhancing thermal stability (higher melting points) compared to the parent pyrazolone .
  • Bioactivity : Chlorophenyl-substituted derivatives (e.g., 4b) show promise in anticancer assays, likely due to improved lipophilicity and target binding .

Schiff Base and Azo Derivatives

Table 3: Functionalized Pyrazolones with Bioactive Moieties
Compound (Source) Functional Group Key Spectral Data Biological Activity (MIC, IC₅₀)
DMAP () 2,5-Dimethoxybenzylideneamino UV-Vis λmax 390 nm; XRD: monoclinic Antimicrobial (E. coli: MIC 25 µg/mL)
HDDP () 2-Hydroxynaphthylideneamino ¹³C NMR: δ 160.2 (C=O) Fluorescent Al³⁺ sensing (LOD: 0.1 µM)
Compound 8 () 10-Chloroanthracenylmethyleneamino EI-MS: m/z 438 [M]⁺ Antifungal (Aspergillus niger: MIC 12.5 µg/mL)

Key Observations :

  • Antimicrobial Potency: Azo and Schiff base derivatives (e.g., compound 8) exhibit superior activity against Gram-positive bacteria and fungi compared to non-functionalized pyrazolones, attributed to enhanced membrane permeability .
  • Sensing Applications : HDDP demonstrates turn-on fluorescence for Al³⁺, leveraging the pyrazolone core’s chelating ability .

Biological Activity

4-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one is a compound belonging to the pyrazolone class, known for its diverse biological activities. This article explores its biological activity, particularly its anticancer, antioxidant, and antimicrobial properties, supported by relevant research findings and case studies.

Chemical Structure : The compound has the molecular formula C10H10N2OC_{10}H_{10}N_2O and features a methyl group at the 4-position and a phenyl group at the 1-position of the pyrazolone ring. This specific substitution pattern is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound and its derivatives in cancer therapy.

Case Studies

  • Cell Line Studies :
    • MCF-7 Breast Cancer Cells : The compound exhibited significant cytotoxicity against MCF-7 cells, with an IC50 value indicating effective cell growth inhibition. The mechanism appears to involve apoptosis induction and cell cycle arrest.
    • Comparative Analysis : In comparison to conventional chemotherapeutics like doxorubicin, derivatives of this pyrazolone showed enhanced selectivity towards cancer cells while sparing normal fibroblast cells, suggesting a favorable safety profile .
CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-712.5Apoptosis induction
DoxorubicinMCF-75.0DNA intercalation
  • In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor sizes compared to controls, supporting its potential as an anticancer agent .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays.

Research Findings

Studies indicate that this compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. The mechanism involves the donation of hydrogen atoms to reactive species, which stabilizes them .

Assay TypeResult
DPPH Scavenging78% inhibition at 100 µM
ABTS AssayIC50 = 45 µM

Antimicrobial Activity

The antimicrobial properties of this compound have also been examined against various pathogens.

Experimental Data

  • Bacterial Strains : In vitro tests against Gram-positive and Gram-negative bacteria showed promising results.
    • Staphylococcus aureus : Exhibited significant inhibition with an MIC value of 32 µg/mL.
    • Escherichia coli : Displayed moderate sensitivity with an MIC of 64 µg/mL .
MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Q & A

Q. What are the optimal synthetic routes for 4-methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via condensation of 1-phenyl-3-methylpyrazolone precursors with appropriate hydrazines. A modified Baker-Venkataram rearrangement (e.g., using aryl ketones and hydrazines in ethanol/acetic acid under reflux) is effective . For purity, column chromatography on silica gel (eluting with ethyl acetate/hexane) followed by recrystallization in absolute ethanol yields >95% purity. Monitor reaction progress via TLC (Rf ~0.4 in 3:7 EtOAc/hexane) and confirm purity via melting point analysis (expected range: 440–450 K) .

Q. How is the crystal structure of this compound determined, and what structural insights are critical for reactivity?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include dihedral angles between the pyrazole ring and substituents (e.g., phenyl, methyl), which influence conjugation and steric effects. For example, dihedral angles of 16–50° between the pyrazole and aromatic rings suggest limited π-orbital overlap, impacting electronic properties . Hydrogen-bonding patterns (e.g., O–H⋯N interactions) stabilize the crystal lattice and may correlate with solubility .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Look for pyrazole ring protons at δ 6.5–7.5 ppm and methyl groups at δ 2.3–2.5 ppm. Aromatic protons appear as multiplet signals (δ 7.0–7.8 ppm).
  • IR : Confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and N–H bending (pyrazole) at ~1550 cm⁻¹.
  • MS : Molecular ion peak [M+H]⁺ at m/z 202 (calculated for C₁₁H₁₂N₂O) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) assesses binding affinity to target proteins (e.g., kinases or receptors). Use DFT calculations (B3LYP/6-311G**) to optimize geometry and compute electrostatic potential maps, identifying nucleophilic/electrophilic sites. For anticancer activity, dock derivatives against DNA topoisomerase II (PDB: 1ZXM) and analyze binding energies (< -7.0 kcal/mol suggests strong inhibition) .

Q. What strategies resolve contradictions in spectral data for structurally similar pyrazolones?

  • Methodological Answer :
  • Dynamic NMR : Resolve tautomeric equilibria (e.g., keto-enol forms) by variable-temperature studies.
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded aromatic regions.
  • X-ray Crystallography : Resolve regiochemical ambiguities (e.g., substitution patterns) .

Q. How does isotopic labeling (e.g., deuterium) aid in pharmacokinetic studies of this compound?

  • Methodological Answer : Synthesize deuterated analogs (e.g., 5-trideuteriomethyl derivatives) via H/D exchange under basic conditions. Use LC-MS/MS to track metabolic stability in vitro (e.g., liver microsomes). Deuteration at metabolically labile sites (e.g., methyl groups) reduces first-pass metabolism, enhancing bioavailability .

Q. What experimental designs mitigate toxicity risks during handling?

  • Methodological Answer :
  • Safety Protocols : Use fume hoods for synthesis; avoid inhalation/contact (irritant risk).
  • In Silico Toxicity Prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity.
  • In Vitro Assays : MTT assays on HEK293 cells determine IC₅₀ values for acute toxicity .

Data Contradiction Analysis

Q. Conflicting reports on anticancer activity: How to validate mechanisms?

  • Methodological Answer :
  • Dose-Response Studies : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HepG2).
  • Apoptosis Assays : Annexin V/PI staining and caspase-3 activation confirm programmed cell death.
  • ROS Detection : Use DCFH-DA probes to evaluate oxidative stress contributions .

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